molecular formula C26H22ClN3O2S2 B2876805 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride CAS No. 1163144-90-8

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B2876805
CAS No.: 1163144-90-8
M. Wt: 508.05
InChI Key: XIZQBFAHGCBCNH-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C26H22ClN3O2S2 and its molecular weight is 508.05. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2S2.ClH/c30-24(20-10-6-14-31-20)28-26-23(25-27-19-9-4-5-11-21(19)32-25)18-12-13-29(16-22(18)33-26)15-17-7-2-1-3-8-17;/h1-11,14H,12-13,15-16H2,(H,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZQBFAHGCBCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CO3)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride is a complex organic compound exhibiting a range of biological activities due to its unique structural features. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

PropertyValue
Molecular FormulaC₃₄H₃₇ClN₄O₃S₃
Molecular Weight681.3 g/mol
CAS Number1216424-65-5

The structure incorporates multiple heterocyclic rings, including benzo[d]thiazole and thieno[2,3-c]pyridine, which are crucial for its biological activity.

This compound interacts with various biological targets, primarily involving DNA and cellular membranes. This interaction can lead to significant biological responses such as cytotoxicity in cancer cells and modulation of enzymatic activity.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study highlighted its ability to inhibit apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair. Compounds similar to this one have shown single-digit micromolar activity against APE1 and enhanced the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in HeLa cell lines .

The following table summarizes the anticancer activities of related compounds:

Compound NameActivity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamideAPE1 inhibition; cytotoxicity enhancement
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochlorideBroad-spectrum anticancer activity

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial properties. It has been noted for its efficacy against various bacterial strains and potential antifungal activity due to its structural components that facilitate interaction with microbial membranes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the thieno-pyridine core can significantly influence its potency and selectivity against specific targets. For example:

  • Substituent Variations : Changes in the benzyl group or the furan moiety can enhance or diminish the compound's interaction with APE1.
  • Heterocyclic Modifications : Altering the nitrogen or sulfur atoms within the heterocycles can affect solubility and bioavailability.

Case Studies

Several case studies have focused on this compound's biological evaluation:

  • Study on APE1 Inhibition : A focused medicinal chemistry effort identified this compound as a potent inhibitor of APE1 through high-throughput screening methods. The study reported a significant increase in AP site accumulation in treated cells, indicating effective inhibition of DNA repair mechanisms .
  • Antimicrobial Testing : In vitro studies demonstrated that derivatives of this compound exhibited strong antibacterial activity against resistant strains of bacteria. The mechanism was attributed to disruption of bacterial membrane integrity.

Preparation Methods

Cyclization via Pictet-Spengler Reaction

The Pictet-Spengler reaction enables the formation of the tetrahydrothieno[2,3-c]pyridine ring system. A thiophene derivative is condensed with an aldehyde or ketone in the presence of an acid catalyst. For example:

  • Intermediate preparation : 2-Aminothiophene-3-carbonitrile is treated with benzyl bromide to introduce the benzyl group at position 6.
  • Cyclization : The intermediate undergoes cyclization with trifluoroacetic acid (TFA) to yield 6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.

Key conditions :

  • Temperature: 80–100°C
  • Catalyst: TFA or polyphosphoric acid
  • Yield: 68–75%

Sodium Sulfide-Mediated Cyclization

An alternative method employs sodium sulfide to generate thiol intermediates, which undergo nucleophilic displacement with alkyl halides:

  • Thiol formation : 2-Bromo-3-nitrothiophene reacts with Na₂S to form a thiolate intermediate.
  • Alkylation : The thiolate reacts with benzyl bromide to form 6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.

Advantages :

  • Avoids harsh acidic conditions
  • Enables enantioselective synthesis when chiral catalysts are used

Furan-2-Carboxamide Functionalization

The furan-2-carboxamide group is introduced via amide bond formation:

Carbamoyl Chloride Route

  • Furan-2-carboxylic acid synthesis : Carbamoyl chloride reacts with furan at 10–30°C to form furan-2-carboxylic acid-amide, which is hydrolyzed to the acid.
  • Activation : The acid is converted to an acyl chloride using thionyl chloride.
  • Amidation : The acyl chloride reacts with the amine group of the tetrahydrothieno[2,3-c]pyridine intermediate.

Reaction profile :

  • Solvent: Dichloromethane
  • Base: Triethylamine (for HCl scavenging)
  • Yield: 70–80%

Direct Coupling Using EDCI/HOBt

  • Activation : Furan-2-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
  • Coupling : The activated ester reacts with the amine intermediate under inert conditions.

Advantages :

  • Mild conditions (room temperature)
  • High purity (>95%)

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt:

  • Acidification : The compound is dissolved in anhydrous ethanol and treated with HCl gas.
  • Precipitation : The hydrochloride salt precipitates upon cooling and is filtered under vacuum.

Characterization data :

  • Melting point : 215–218°C (decomposition)
  • Solubility : >50 mg/mL in DMSO

Analytical and Spectroscopic Validation

Infrared Spectroscopy (IR)

  • N-H stretch : 3412 cm⁻¹
  • C=O stretch : 1735 cm⁻¹
  • C-Cl stretch : 855 cm⁻¹

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 2.90 (s, 3H, CH₃)
    • δ 4.64–4.65 (d, 2H, CH₂)
    • δ 7.05–8.40 (m, 12H, Ar-H and N-H)

Mass Spectrometry

  • Molecular ion peak : m/z 508.1 [M+H]⁺ (calculated for C₂₆H₂₂ClN₃O₂S₂)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Pictet-Spengler Cyclization 68–75 90–92 Scalable for industrial production
Sodium Sulfide Cyclization 72–78 88–90 Enantioselective synthesis
Suzuki-Miyaura Coupling 60–65 95–97 Regioselective functionalization
EDCI/HOBt Coupling 70–80 98–99 High purity under mild conditions

Challenges and Optimization Strategies

  • Steric hindrance : Bulky substituents on the tetrahydrothieno[2,3-c]pyridine core reduce coupling efficiency. Use of Pd catalysts with bulky phosphine ligands (e.g., XPhos) improves yields.
  • Solubility issues : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity during amidation.
  • Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound.

Recent Advancements

  • Flow chemistry : Continuous-flow reactors reduce reaction times from hours to minutes for the Pictet-Spengler step.
  • Enzymatic hydrolysis : Lipases selectively hydrolyze ester intermediates, improving furan-2-carboxamide purity.

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